(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid
CAS No.: 371980-02-8
Cat. No.: VC15976010
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371980-02-8 |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | (7R)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H13NO4/c10-9(7(13)14)3-1-2-8(9)4-5(8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14)/t5?,8?,9-/m0/s1 |
| Standard InChI Key | GGWYFEZMUCMIRQ-HONCAXTGSA-N |
| Isomeric SMILES | C1C[C@@](C2(C1)CC2C(=O)O)(C(=O)O)N |
| Canonical SMILES | C1CC2(CC2C(=O)O)C(C1)(C(=O)O)N |
Introduction
Chemical Identity and Molecular Characterization
The compound’s molecular formula is C₉H₁₃NO₄, with a molecular weight of 199.20 g/mol . Its IUPAC name, (7R)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid, reflects its spirocyclic architecture, where a heptane ring shares a single atom with a cyclopropane moiety . The stereochemical designation (4R) (or (7R) in alternative numbering) underscores the chiral center at position 4/7, critical for its spatial configuration and interaction with biological targets .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 371980-02-8 | |
| SMILES Notation | C1CC@@(C(=O)O)N | |
| InChIKey | GGWYFEZMUCMIRQ-HONCAXTGSA-N | |
| Molecular Weight | 199.20 g/mol |
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry, enabling precise computational modeling .
Structural and Stereochemical Features
The spiro[2.4]heptane core consists of a seven-membered heptane ring fused to a two-membered cyclopropane ring at the spiro carbon . This rigid, three-dimensional scaffold imposes significant steric constraints, which influence both chemical reactivity and biological activity. Comparative analysis with the related compound spiro[2.4]heptane-4-carboxylic acid (C₈H₁₂O₂, MW 140.18 g/mol) highlights the impact of the additional amino and carboxylic acid groups in the target compound:
Table 2: Structural Comparison with Analogues
The amino group at position 4 introduces a site for hydrogen bonding and ionic interactions, while the dual carboxylic acids enable participation in acid-base reactions and metal coordination .
Physicochemical Properties
The compound’s solubility and stability are influenced by its polar functional groups. The carboxylic acids (pKa ~2-3) and amino group (pKa ~9-10) confer zwitterionic character at physiological pH, enhancing water solubility . Its logP value, though unreported, is anticipated to be low due to high polarity, limiting membrane permeability—a common challenge for dicarboxylic acid derivatives.
Research Directions and Challenges
Future studies should prioritize:
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Synthetic Optimization: Developing enantioselective routes to access the (4R) configuration efficiently.
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Biological Screening: Evaluating inhibitory activity against enzymes such as glutamate racemase, leveraging its structural mimicry of dicarboxylate substrates.
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Prodrug Strategies: Addressing solubility-limited bioavailability through ester or amide prodrug formulations.
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